Cas no 35193-63-6 (1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate)
1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-binaphthyl-2,2'-diyl hydrogen-phosphate
- 1,1-Binaphthyl-2,2-diyl hydrogenphosphate
- (+/-)-1,1A-Binaphthyl-2,2A-diyl hydrogenphosphate
- 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
- (+/-)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
- (±)-1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
- (R)-(-)-BNP acid
- (S)-(+)-1,1'-Binaphthyl-2,2'-diyl Hydrogen Phosphate
- 1,1`-Binaphthyl-2,2`-diyl hydrogenphosphate
- (±)-2,2'-Dihydroxy-1,1'-binaphthyl Hydrogenphosphate
- (R)-(-)-1,1'-BINAPHTHALENE-2,2'-DIYL-PHOSPHATE
- (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate
- (R)-(-)-BNPA
- (R)-(-)-BPA
- (R)-binol-phosphoric acid
- (rac)-BINOL-PO2H
- (S)-(+)-1,1'-BINAPHTHELENE-2,2'-DIYL-PHOSPHATE
- (S)-(+)-BNP ACID
- (S)-(+)-BNPA
- (S)-(+)-BPA
- Einecs 252-425-8
- BNDHP
- 4-Hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide
- AC-26903
- R(-)-1,1'-BINAPHTHYL-2,2'-DIYL HYDROGEN PHOSPHATE
- BB 0304419
- (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, >=98%
- (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
- (+/-)1,1'-binaphthyl-2,2'-diyl hydrogen phosphate
- (S)-(+)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate
- NSC 244999
- (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
- B1143
- 4-Hydroxydinaphtho(2,1-d:1',2'-f)(1,3,2)dioxaphosphepin 4-oxide
- SY009824
- 39648-67-4
- Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide
- 13-Hydroxy-12,14-dioxa-13gamma-phosphapentacyclo[13.8.0.02,11.03,1.01,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-13-one
- J-650360
- FT-0604445
- 13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2,4,6,8,10,16,18(23),19,21-decaen-13-one
- 13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
- 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, 95%
- (R)-4-Hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide:(R)-(-)-BNP ACID
- 35193-63-6
- J-019987
- (+)-1,1'-Dinaphthyl-2,2'-diyl hydrogen phosphate
- (S)-(+)-2,2'-Dihydroxy-1,1'-binaphthyl Hydrogen Phosphate
- SY058071
- AC7787
- BP-12917
- (R)-4-Hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine4-oxide
- Benzenepropanoic acid, 2-fluoro-.beta.-oxo-, ethyl ester
- (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
- NSC244999
- (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
- 1,1 inverted exclamation mark -Binaphthyl-2,2 inverted exclamation mark -diyl Hydrogenphosphate
- (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, 97%
- Dinaphtho[2,1-d:1,2-f][1,3,2]dioxaphosphepin-4-ol 4-oxide #
- EN300-174522
- AC7768
- AKOS005259909
- CS-0009941
- NSC-244999
- FT-0604446
- AC-26902
- NS00001545
- CS-0031445
- (S)-(+)-1,1 inverted exclamation mark -Binaphthyl-2,2 inverted exclamation mark -diyl Hydrogenphosphate
- (+/-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate
- R-1,1'-BINAPHTHYL-2,2'-DIYL HYDROGENPHOSPHATE
- A852372
- (R)-4-Hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
- AMY19745
- (R)-(-)-2,2'-Dihydroxy-1,1'-binaphthyl Hydrogen Phosphate
- MFCD00010045
- R(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate
- (R)-BNPPA (R)-(-)-BNDHP
- 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate
- HY-I0718
- 35193-64-7
- B2130
- (R)-(-)-1,1 inverted exclamation mark -Binaphthyl-2,2 inverted exclamation mark -diyl Hydrogenphosphate
- H10850
- DTXSID50188685
- B1144
- (r)-(-)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
- (Methanone, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)-)UV-24
- 50574-52-2
- (+/-)-2,2'-Dihydroxy-1,1'-binaphthyl Hydrogenphosphate
- FT-0605235
- (+)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate
- AS-11870
- (11bS)-4-Hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
- 4-Hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
- FT-0605028
- SY009825
- SCHEMBL296014
- J-019988
- (11bS)-4-Hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-Oxide;
- (11bR)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
- (S)-(+)-1,1\\'-Binaphthyl-2,2\\'-diyl hydrogenphosphate
- (R)-(-)-1,1'-Binaphthyl-2,2'-diyl-hydrogenphosphate
- BDHP cpd
- (R)-(-)-1,1-Binaphthyl-2,2-Diyl Hydrogenphosphate
- 4-Hydroxydinaphtho[2,1-d:1,2-f][1,3,2]dioxaphosphepin 4-oxide
- 1,1'-binaphthyl-2,2'-diylhydrogenphosphate
- (S)-(+)-1,1'-Binaphthyl-2,2'-diyl-hydrogenphosphate
- (R)-(-)-BNPPA
- DTXCID10111176
- 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
-
- MDL: MFCD00010045
- Inchi: 1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)
- InChI Key: JEHUZVBIUCAMRZ-UHFFFAOYSA-N
- SMILES: P1(=O)(O)OC2=CC=C3C=CC=CC3=C2C2=C(C=CC3C=CC=CC2=3)O1
Computed Properties
- Exact Mass: 348.05500
- Monoisotopic Mass: 348.055
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 0
- Complexity: 508
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.8
- Topological Polar Surface Area: 55.8A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.49
- Melting Point: 310 ºC
- Boiling Point: 733.925°C at 760 mmHg
- Flash Point: 328.5 °C
- Water Partition Coefficient: Extremely low soluble in water.
- PSA: 65.57000
- LogP: 5.53160
- Solubility: Not available
1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate Security Information
- Signal Word:Warning
- Hazard Statement: H315
- Warning Statement: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R20/21/22
- Safety Instruction: S22-S26-S36/37/39
- FLUKA BRAND F CODES:10-23
- RTECS:RZ2475100
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Safety Term:S22;S26;S36/37/39
- Risk Phrases:R20/21/22
1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate Pricemore >>
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1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate Suppliers
1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate Related Literature
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Andreas Steinbacher,Patrick Nuernberger,Tobias Brixner Phys. Chem. Chem. Phys. 2015 17 6340
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Andreas Steinbacher,Patrick Nuernberger,Tobias Brixner Phys. Chem. Chem. Phys. 2015 17 6340
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Andreas Steinbacher,Patrick Nuernberger,Tobias Brixner Phys. Chem. Chem. Phys. 2015 17 6340
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Weisi Guo,Qian Wang,Jieping Zhu Chem. Soc. Rev. 2021 50 7359
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Indrani Pal,Sachin Rama Chaudhari,Nagarajarao Suryaprakash New J. Chem. 2014 38 4908
Additional information on 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate
Recent Advances in the Study of 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate (CAS: 35193-63-6) in Chemical Biology and Pharmaceutical Research
The compound 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate (CAS: 35193-63-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug development and asymmetric synthesis. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanistic insights, and therapeutic potential.
Recent studies have highlighted the role of 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate as a chiral auxiliary and ligand in asymmetric catalysis. Its rigid binaphthyl backbone and hydrogenphosphate moiety make it an excellent candidate for inducing enantioselectivity in various organic transformations. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy in the asymmetric hydrogenation of ketones, achieving enantiomeric excesses of up to 98% under optimized conditions.
In the pharmaceutical domain, researchers have explored the compound's potential as a scaffold for novel kinase inhibitors. Molecular docking studies suggest that the binaphthyl core can effectively interact with the ATP-binding sites of several protein kinases, making it a promising starting point for the development of targeted cancer therapies. Preliminary in vitro assays have shown inhibitory activity against selected kinases at micromolar concentrations.
The synthesis and characterization of 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate derivatives have also seen significant advancements. Recent work published in Chemical Communications describes a streamlined synthetic route that improves yield and purity while reducing the number of synthetic steps. This development is particularly important for scaling up production for potential pharmaceutical applications.
From a mechanistic perspective, computational studies using density functional theory (DFT) have provided new insights into the compound's conformational preferences and electronic properties. These studies reveal that the hydrogenphosphate group plays a crucial role in stabilizing specific conformations that are essential for its catalytic activity.
Looking forward, researchers are particularly interested in exploring the compound's potential in nucleic acid recognition and as a building block for supramolecular assemblies. Its ability to form hydrogen bonds through the phosphate group while maintaining a rigid, chiral structure makes it an attractive candidate for these applications.
In conclusion, 1,1'-Binaphthyl-2,2'-diyl Hydrogenphosphate (CAS: 35193-63-6) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its versatility as a chiral auxiliary, potential therapeutic applications, and unique structural features ensure that it will remain an important subject of study in the coming years. Future research directions likely include optimization of its catalytic properties, expansion of its therapeutic applications, and exploration of its supramolecular chemistry potential.
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